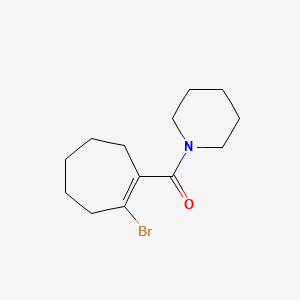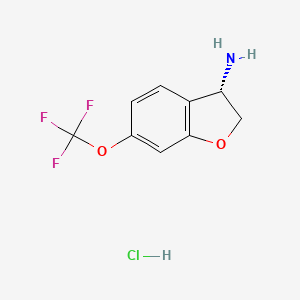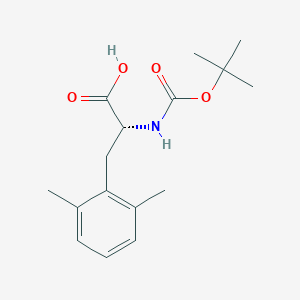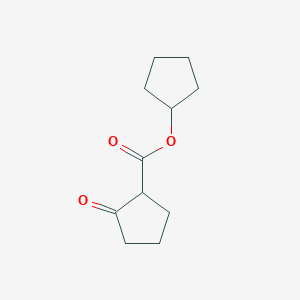
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a cyclopentyl group and the ketone group is present at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with cyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of cyclopentanone and cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Reduction of the ester group can yield cyclopentanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Cyclopentanemethanol.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in metabolic pathways. The ketone group at the 2-position can also interact with enzymes and other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is unique due to its cyclopentyl ester group, which imparts different chemical and physical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6942-09-2 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
cyclopentyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-10-7-3-6-9(10)11(13)14-8-4-1-2-5-8/h8-9H,1-7H2 |
InChI Key |
RZRVIRJEPBNSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


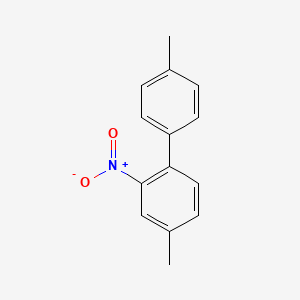
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
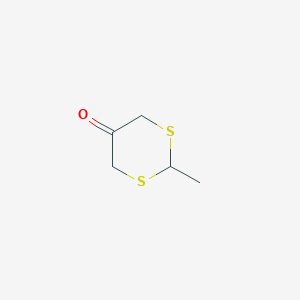
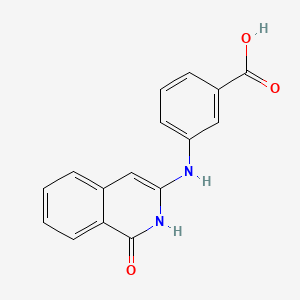
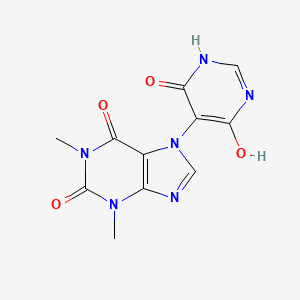
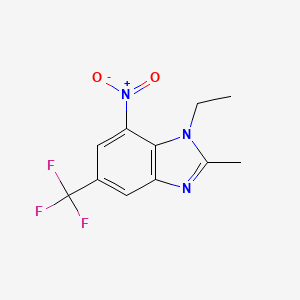

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
